molecular formula C22H26N4O4S B2550368 3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide CAS No. 1298036-36-8

3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide

Katalognummer: B2550368
CAS-Nummer: 1298036-36-8
Molekulargewicht: 442.53
InChI-Schlüssel: BTRUJQDBQQNZOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activity

Research on novel derivatives bearing semicarbazide, thiosemicarbazide, and other moieties, including those related to pyrimidine compounds, has shown significant antioxidant and anticancer activities. Compounds tested against human glioblastoma and breast cancer cell lines showed higher cytotoxicity against glioblastoma U-87 cell lines, indicating their potential in cancer treatment strategies (Tumosienė et al., 2020).

Synthesis and Anticancer Activity

The synthesis of oxazolone scaffolds and their evaluation against human cancer cell lines, including hepatocellular and colorectal carcinoma, showcased the potential of novel synthetic pathways to yield compounds with significant anticancer properties. One compound showed better activity against these cancer cell lines compared to the standard anticancer drug 5-fluorouracil, highlighting the importance of exploring new chemical entities for cancer therapy (Biointerface Research in Applied Chemistry, 2020).

Antibacterial Activity

A novel derivative of pyrimidine demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential of pyrimidine derivatives in addressing bacterial resistance and developing new antibiotics (Lahmidi et al., 2019).

Anti-Inflammatory and Analgesic Agents

New heterocyclic compounds derived from visnaginone and khellinone were synthesized and screened for COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Some compounds showed high COX-2 selectivity and comparable or better activity than standard drugs, suggesting their utility in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activity

Compounds synthesized through Biginelli protocol were evaluated for their antimicrobial and antioxidant activities, showing that such derivatives could serve dual purposes in combating microbial infections and oxidative stress, contributing to the development of multifunctional therapeutic agents (Gilava et al., 2020).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-one, which is then coupled with N-(3-methoxybenzyl)propanamide to form the final product.", "Starting Materials": [ "4-fluoroaniline", "acetic anhydride", "sodium acetate", "ethyl acetoacetate", "thionyl chloride", "3-methoxybenzylamine", "propionyl chloride", "triethylamine", "N,N-dimethylformamide", "sodium hydride", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-one", "a. React 4-fluoroaniline with acetic anhydride and sodium acetate to form 4-fluoroacetanilide", "b. React 4-fluoroacetanilide with ethyl acetoacetate and thionyl chloride to form 3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-one", "Step 2: Synthesis of N-(3-methoxybenzyl)propanamide", "a. React 3-methoxybenzylamine with propionyl chloride and triethylamine to form N-(3-methoxybenzyl)propanamide", "Step 3: Coupling of intermediates to form final product", "a. React 3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-one with N-(3-methoxybenzyl)propanamide in the presence of sodium hydride and N,N-dimethylformamide to form the final product", "b. Purify the final product using column chromatography and recrystallization", "c. Reduce the final product using palladium on carbon and hydrogen gas to obtain the desired compound" ] }

CAS-Nummer

1298036-36-8

Molekularformel

C22H26N4O4S

Molekulargewicht

442.53

IUPAC-Name

3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H26N4O4S/c1-5-30-19-11-9-17(10-12-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-18-8-6-7-16(13-18)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25)

InChI-Schlüssel

BTRUJQDBQQNZOJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=CC(=C3)C(C)C)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.